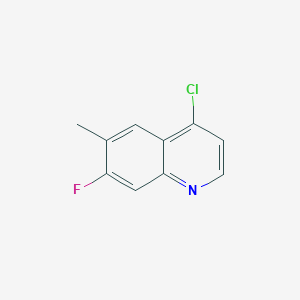![molecular formula C16H14Cl2N2O B2666035 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea CAS No. 400082-44-2](/img/structure/B2666035.png)
3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea” is a chemical compound with the CAS Number: 400082-44-2. Its molecular weight is 321.21 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-chlorobenzyl)-N’-[(E)-2-(2-chlorophenyl)ethenyl]urea . The InChI code for this compound is 1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ .Applications De Recherche Scientifique
Cyclodextrin Complexation and Molecular Devices
A study on cyclodextrin complexation involving similar compounds demonstrated the ability of substituted ureas to form complexes with cyclodextrins, which could photoisomerize between different states. These complexes potentially function as molecular devices, demonstrating an application in creating stimuli-responsive materials. The study indicates how molecular interactions can be designed for specific responses to light, showcasing the utility of such compounds in nanotechnology and materials science (Lock et al., 2004).
Anion Binding and Hydrogen Bonding
Research on anion binding by protonated ureas related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea highlighted the ability of these compounds to interact with various anions through hydrogen bonding. This property is significant for understanding the role of substituted ureas in catalysis, sensor development, and environmental remediation, where anion recognition and binding are crucial (Wu et al., 2007).
Photodegradation and Environmental Impact
Another aspect of scientific research involving similar compounds is the investigation into their photodegradation and hydrolysis, especially in the context of environmental pollution. Studies have focused on understanding how these compounds degrade under various conditions, which is vital for assessing their environmental impact and designing more eco-friendly chemicals (Gatidou & Iatrou, 2011).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of compounds structurally related to this compound provides insights into their chemical behavior and potential applications. Studies employing techniques like X-ray crystallography and spectroscopic analysis help elucidate the molecular geometry, electronic structure, and interaction patterns, laying the groundwork for their application in designing new materials and pharmaceuticals (Tanak, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGVEMVAIYDCFM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
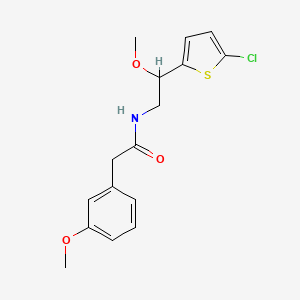
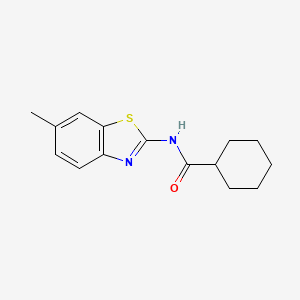
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
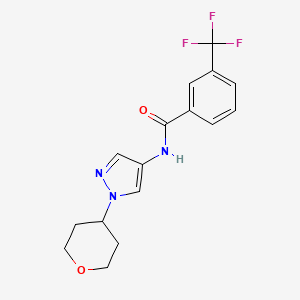
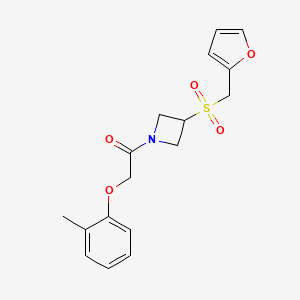
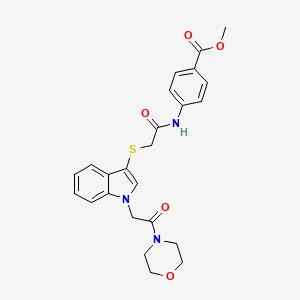
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
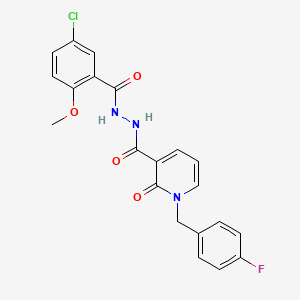
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)

